molecular formula C9H11ClN2O B1292839 2-Amino-5-Chloro-N,3-Dimethylbenzamide CAS No. 890707-28-5

2-Amino-5-Chloro-N,3-Dimethylbenzamide

Cat. No.

B1292839

CAS RN:

890707-28-5

Formula:

C9H11ClN2O

M. Wt:

198.65 g/mol

InChI Key:

WOBVZGBINMTNKL-UHFFFAOYSA-N

IUPAC Name:

2-amino-5-chloro-N,3-dimethylbenzamide

Attention: For research use only. Not for human or veterinary use.

In Stock

  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-Chloro-N,3-Dimethylbenzamide, or 5-chloro-2-amino-3-dimethylbenzamide, is an organic compound belonging to the class of amides. It is a white solid with a molecular formula of C9H11ClN2O and a molar mass of 196.6 g/mol. 5-chloro-2-amino-3-dimethylbenzamide is a versatile reagent used in a variety of organic syntheses.
Packing
Bag
Name Foil Bag
Standard 1 kg / bag
Scope of use 1 kg - 10 kg
Box
Name Cardboard Box
Standard 10 kg - 25 kg / box
Scope of use 10 kg - 25 kg
Barrel
Name Fiberboard Barrel
Standard 25 kg / barrel
Scope of use ≥ 25 kg
Shipping
By Express
Shipping Point California USA
Advantage Expeditious and Punctual
Scope of Order ≤ 50 kg
By Air
Shipping Point Beijing China
Advantage Fast and Efficient
Scope of Order ≤ 50 kg - 200 kg
By Sea
Shipping Point Tianjin/Shanghai/Qingdao, etc.
Advantage Affordable and Reliable
Scope of Order ≤ 50 kg - 200 kg
Our Service
Sample Complimentary Test Samples
Fast Delivery Collaboration with Experienced Freight Forwarding Partners
Payment Diverse Payment Options and Terms
Invoice Supply Commercial Invoice, Packing List, Bill of Lading, and Origin Certificate, and more
Customer Support Swift Response Time of 24 Hours
Factory Direct Direct Factory Sales with Steady Pricing and Reliable Supply
Properties
DSSTox ID DTXSID60648664
Hscode 2924299090
PSA 55.1
XLogP3 2.1
Appearance White or of- white powder or crystlline power, odorless
Density 1.2±0.1 g/cm3
Melting Point 130-132 °C
Boiling Point 308.8°C at 760 mmHg
Flash Point 140.5±27.9 °C
Refractive Index 1.587
Hazard Identification
Classification Acute toxicity - Category 4, Oral
Acute toxicity - Category 4, Inhalation
Pictogram(s)
Signal word Warning
Hazard statement(s) H302 Harmful if swallowed
H332 Harmful if inhaled
Prevention P264 Wash ... thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P271 Use only outdoors or in a well-ventilated area.
Response P301+P317 IF SWALLOWED: Get medical help.
P330 Rinse mouth.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P317 Get medical help.
Disposal P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.
Handling and Storage
Safe Handling Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.
Safe Storage Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

N/A

Synthesis routes and methods I

Procedure details

The solution prepared in Step B (96.2 g, 200 mmol) was diluted with acetonitrile (60.0 g) and ethylene glycol (180 g) and dried azeotropically by distilling at atmospheric pressure under a Claisen distillation head to take off ˜72 mL of volatiles. Then the distillation head was replaced with a dry-ice-cooled condenser, the remaining solution was cooled to 0-5° C., and methylamine gas (31.1 g, 1000 mmol) was added below the surface of the reaction mixture. The mixture was heated at 70° C. for 17.5 h, and then water (400 mL) was added slowly to precipitate the product. The mixture was cooled slowly to 5° C., stirred for 15 minutes at this temperature, filtered, and the solids were washed with water and dried under nitrogen to afford the subject compound (36.36 g, 91.5% yield). HPLC showed 99.3 area % purity.
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
91.5%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-N,3-dimethylbenzamide (i.e. the product of Step A) (16.6 g, 100 mmol) and N,N-dimethylformamide (15.0 g) was cooled to 10° C. and concentrated hydrochloric acid (70 g, 700 mmol) was slowly added. Then the mixture was heated to 30° C., and 30% aqueous hydrogen peroxide (18.5 g, 160 mmol) was added dropwise over 15 minutes at 30-35° C. After stirring at about 35° C. for 3 h, the mixture was cooled to about 10° C., and then water (200 mL) was added. Sodium sulfite (7.56 g, 60 mmol) was added, and then the pH was adjusted to 2.2 by slow addition of 50% aqueous sodium hydroxide (38.1 g). After stirring at 10° C. for 15 minutes, the mixture was filtered, and the solids were washed with water (2×50 mL), and dried in the vacuum oven to afford the title compound as pink solids, 14.61 g (72.7% yield). Quantitative HPLC of the solid product showed 99.1 wt % of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
7.56 g
Type
reactant
Reaction Step Four
Quantity
38.1 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
72.7%

Synthesis routes and methods III

Procedure details

To a suspension of methyl 2-amino-5-chloro-3-methylbenzoate (i.e. the product of Example 2) (4.03 g, 20.2 mmol) in acetonitrile (12.4 g) was added a solution of methylamine (3.1 g, 0.10 mol) in ethylene glycol (12.4 g). The mixture was heated at 60° C. for 23 h, and then cooled to room temperature. Water (25 mL) was added dropwise, and the resulting slurry was cooled to 5° C. and stirred for 10 minutes at this temperature. The mixture was filtered, and the solids were washed with water (3×10 mL), and dried under nitrogen to afford the title compound as white needles, 3.43 g (85.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
85.5%

Synthesis routes and methods IV

Procedure details

To a suspension of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (211.6 g, 1000 mmol) in acetonitrile (700 mL) was added acetic acid (7.3 g, 122 mmol). Then 40% aqueous methylamine (104 mL) was added dropwise over 30 minutes at 25-30° C. Stirring was continued for 2 h, and then water (700 mL) was added slowly. The resulting suspension was cooled to 5° C., and stirred for 30 minutes at this temperature. The suspension was then filtered, and the solids were washed with water (3×200 mL) and dried under nitrogen to afford the title compound as off-white needles, 172.8 g (87.0% yield), m.p. 141-143° C.
Quantity
211.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One